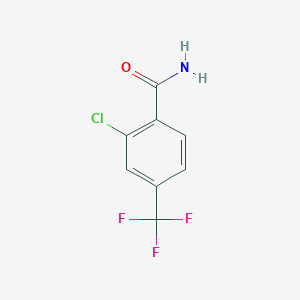![molecular formula C18H30N2O4 B3031396 1-{3-[(Tert-butoxycarbonyl)amino]propyl}-5-tert-butyl-2-methyl-1H-pyrrole-3-carboxylic acid CAS No. 306936-18-5](/img/structure/B3031396.png)
1-{3-[(Tert-butoxycarbonyl)amino]propyl}-5-tert-butyl-2-methyl-1H-pyrrole-3-carboxylic acid
Overview
Description
The compound "1-{3-[(Tert-butoxycarbonyl)amino]propyl}-5-tert-butyl-2-methyl-1H-pyrrole-3-carboxylic acid" is a derivative of pyrrole-3-carboxylic acid, which is a core structure in various pharmacologically active compounds. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis, and its presence in the compound suggests its potential use in the synthesis of peptides or other organic molecules .
Synthesis Analysis
The synthesis of pyrrole-3-carboxylic acid derivatives has been reported using a one-step continuous flow method starting from tert-butyl acetoacetates, amines, and 2-bromoketones. This method utilizes the HBr byproduct from the Hantzsch reaction to hydrolyze the tert-butyl esters in situ, yielding the corresponding acids in a single microreactor . Additionally, the synthesis of related structures, such as 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, has been achieved by adjusting reaction conditions to obtain either cis or trans acid, followed by optical resolution .
Molecular Structure Analysis
The molecular structure of related compounds, such as (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, has been determined by X-ray analysis. These studies reveal the conformation of the molecule in the crystal state and the influence of hydrogen bonding on the molecule's conformation .
Chemical Reactions Analysis
The tert-butyl ester of pyrrole carboxylic acids can undergo reactions with singlet oxygen to yield peroxidic intermediates, which can further react with nucleophiles to produce various substituted pyrroles. This reaction pathway is significant for synthesizing pyrrole derivatives that can serve as precursors to biologically active compounds such as prodigiosin .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, the presence of the tert-butyl group is known to impart steric bulk, which can influence the reactivity and solubility of the molecule. The Boc group is acid-labile, allowing for selective deprotection in the presence of other functional groups. The pyrrole ring is a heterocycle that can participate in various chemical reactions, contributing to the compound's versatility in synthetic applications .
Scientific Research Applications
Synthesis and Chemical Properties
This compound has been utilized in the synthesis of various pyrrole derivatives. For instance, a study by Porta et al. (1994) involves thermal addition of related compounds to yield isomeric methyl 1-tert-butyl-3(4)-aryl-4(3)-trifluoromethyl-1H-pyrrole-2-carboxylates in high yields, showcasing its role in the synthesis of complex molecular structures (Porta, Capuzzi, & Bettarini, 1994).
Nguyen et al. (2009) developed a regio-selective synthesis of a novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, utilizing bulky tert-butyl moieties for directing selective substitutions, demonstrating its importance in achieving specific molecular configurations (Nguyen, Schiksnis, & Michelotti, 2009).
Applications in Organic Chemistry
In organic chemistry, this compound has been used for the synthesis of deaza-analogues of bisindole alkaloids, as reported by Carbone et al. (2013). Their study highlights the synthesis of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, contributing to the exploration of potential anticancer agents (Carbone et al., 2013).
The compound is also significant in the study of pyrrole reactivity and structure. A study by Hill et al. (2009) on 3-hydroxy-1H-pyrrole, obtained through flash vacuum pyrolysis of related compounds, adds to our understanding of the stability and reactivity of these molecules (Hill, Imam, Mcnab, & O'neill, 2009).
Polymer and Materials Science
- In the field of polymer and materials science, Rossi et al. (2007) explored the synthesis of various derivatives from similar compounds, offering insights into the creation of new materials with specific properties (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007).
Catalysis and Synthetic Chemistry
- Heydari et al. (2007) demonstrated the use of this compound in catalysis, specifically in the N-tert-butoxycarbonylation of amines, emphasizing its role in the synthesis of complex organic compounds (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Safety And Hazards
properties
IUPAC Name |
5-tert-butyl-2-methyl-1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O4/c1-12-13(15(21)22)11-14(17(2,3)4)20(12)10-8-9-19-16(23)24-18(5,6)7/h11H,8-10H2,1-7H3,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOWQCJIBSMJSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1CCCNC(=O)OC(C)(C)C)C(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370848 | |
| Record name | 1-{3-[(tert-Butoxycarbonyl)amino]propyl}-5-tert-butyl-2-methyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(Tert-butoxycarbonyl)amino]propyl}-5-tert-butyl-2-methyl-1H-pyrrole-3-carboxylic acid | |
CAS RN |
306936-18-5 | |
| Record name | 1-{3-[(tert-Butoxycarbonyl)amino]propyl}-5-tert-butyl-2-methyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



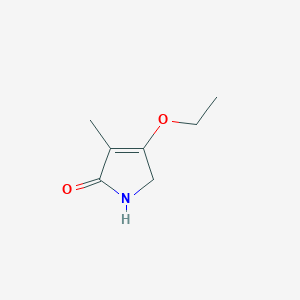
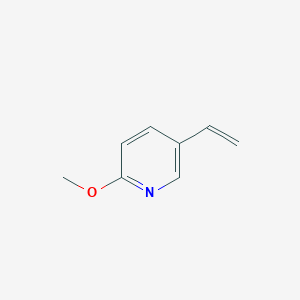
![2-[2,3-difluoro-4-(trifluoromethyl)phenyl]acetic Acid](/img/structure/B3031318.png)
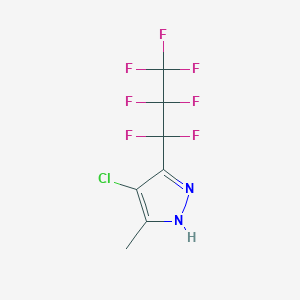
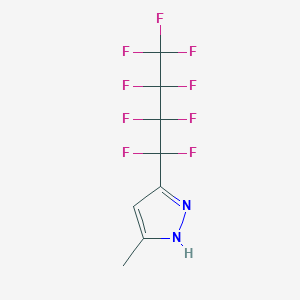
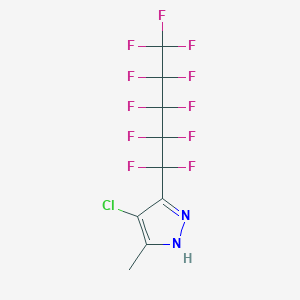
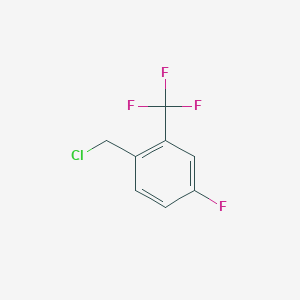
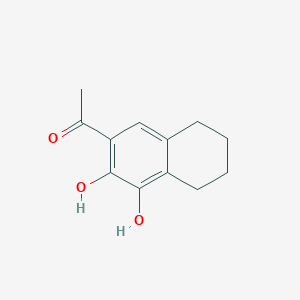
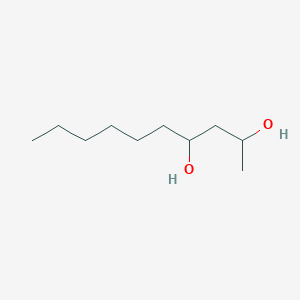
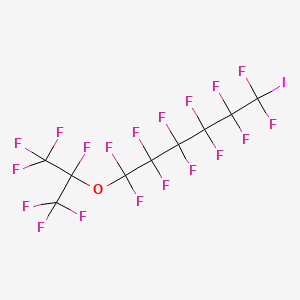
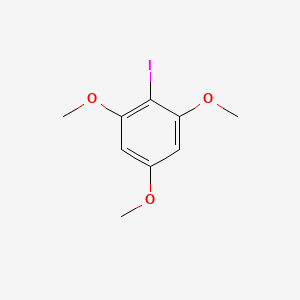
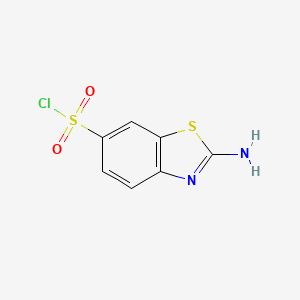
![7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B3031335.png)
